1-(2,6-Dichlorophenyl)piperazine
CAS No.: 63386-61-8
VCID: VC0194376
Molecular Formula: C10H12Cl2N2
Molecular Weight: 231.12 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 1-(2,6-Dichlorophenyl)piperazine (DCPP) is a chemical compound featuring a piperazine backbone with a dichlorophenyl group attached at the first position. Its chemical formula is C10H12Cl2N2 . DCPP is synthesized for research purposes, with synthesis methods often involving the reaction of 1-(2,6-dichlorophenyl)piperazine with different starting materials. Researchers use techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. Studies suggest DCPP has potential biological activity, impacting specific enzymes or receptors in cells, which may lead to applications in cancer research and neuropharmacology. It has been researched as a potential antitumor agent and a modulator of neurotransmitter systems. The presence of two chlorine atoms on the phenyl ring enhances its biological activity, making it interesting in medicinal chemistry. Interaction studies have indicated that 1-(2,6-Dichlorophenyl)piperazine interacts with various neurotransmitter receptors, particularly serotonin receptors (5-HT receptors), suggesting potential therapeutic effects in mood regulation and anxiety disorders. Other similar compounds include 1-(4-Chlorophenyl)piperazine, known for its antidepressant effects, 1-(3-Chlorophenyl)piperazine, which exhibits anxiolytic properties, 1-(2-Fluorophenyl)piperazine, potentially useful in imaging, and 1-(4-Methylphenyl)piperazine, which has increased lipophilicity. What sets 1-(2,6-Dichlorophenyl)piperazine apart from these compounds is primarily its dichlorinated phenyl group, which enhances both its receptor binding affinity and biological activity. 1-(2,6-Dichlorophenyl)piperazine Hydrochloride is used in the preparation of pyrazolopyrimidones and pyrazolopyridones as tankyrase inhibitors . |
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CAS No. | 63386-61-8 |
Product Name | 1-(2,6-Dichlorophenyl)piperazine |
Molecular Formula | C10H12Cl2N2 |
Molecular Weight | 231.12 g/mol |
IUPAC Name | 1-(2,6-dichlorophenyl)piperazine |
Standard InChI | InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2 |
Standard InChIKey | JIJMTXRHRBBARH-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES | C1CN(CCN1)C2=C(C=CC=C2Cl)Cl |
Appearance | Solid powder |
Purity | > 95% |
Synonyms | 1-(2,6-dichlorophenyl)piperazine |
PubChem Compound | 11492345 |
Last Modified | Aug 15 2023 |
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